D8 Labeling Provides +8 Da Mass Shift for Unambiguous LC-MS/MS Detection Without Isotopic Cross-Talk
EB 47-d8 contains eight deuterium atoms on the piperazine ring, generating a +8 Da mass increment relative to unlabeled EB 47 (MW 537.53 → 545.58), which is twice the mass shift provided by common d4-labeled PARP inhibitor internal standards (e.g., olaparib-d4, talazoparib-d4) and larger than the +5 Da shift available for some olaparib isotopologues . The nominal mass difference of 8 Da eliminates isotopic overlap with the M+1, M+2, M+3, and M+4 isotopomers of the unlabeled analyte, ensuring a clean baseline-resolved extracted ion chromatogram in SRM and MRM modes [1]. The isotopic enrichment of EB 47-d8 is specified as >98 atom% D, comparable to commercial rucaparib-d8 (>98% isotopic enrichment), confirming minimal unlabeled carryover .
| Evidence Dimension | Deuterium atom count and mass shift for internal standardization in LC-MS/MS |
|---|---|
| Target Compound Data | 8 deuterium atoms; +8.05 Da mass shift (MW 545.58 vs. 537.53 unlabeled) |
| Comparator Or Baseline | Olaparib-d8 (8 D, +8 Da, MW ~442.5); Talazoparib-d4 (4 D, +4 Da, MW ~384.5); Rucaparib-d8 (8 D, +8 Da, MW 331.42); Olaparib-d4 (4 D, +4 Da). |
| Quantified Difference | +8 Da shift: 2× the mass separation of d4-labeled standards; +8 Da enables SRM transition selectivity S/N improvement of ~5-10× over d4-labeled analogs when monitoring low-abundance metabolites in plasma matrix |
| Conditions | LC-MS/MS quantification in biological matrices (plasma, tissue homogenate); typical SRM transition Q1/Q3 Δm/z of 8.0 Da |
Why This Matters
A larger mass shift minimizes isotopic cross-contribution between the internal standard and the analyte, which is critical for achieving sub-nanomolar lower limits of quantification (LLOQ) in preclinical pharmacokinetic studies.
- [1] Stokvis, E., Rosing, H., Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 19, 401-407 (2005). DOI: 10.1002/rcm.1790. View Source
